[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate

Physicochemical profiling Permeability prediction Scaffold optimization

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate (CAS 877831-41-9) is a synthetic small molecule (C₁₇H₁₈ClFN₂O₃, MW 352.79 g/mol) that integrates a 1-cyanocyclohexyl carbamoyl fragment with a 2-chloro-6-fluorophenylacetate ester via a methylene glycolate linker. The compound belongs to a class of substituted carbamoylcycloalkyl acetic acid derivatives that have been claimed as neutral endopeptidase (NEP) inhibitors in patent literature from Novartis AG.

Molecular Formula C17H18ClFN2O3
Molecular Weight 352.79
CAS No. 877831-41-9
Cat. No. B2714580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate
CAS877831-41-9
Molecular FormulaC17H18ClFN2O3
Molecular Weight352.79
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C17H18ClFN2O3/c18-13-5-4-6-14(19)12(13)9-16(23)24-10-15(22)21-17(11-20)7-2-1-3-8-17/h4-6H,1-3,7-10H2,(H,21,22)
InChIKeyUMCGJSQXJSJWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate (CAS 877831-41-9): Structural Identity and Research-Grade Procurement Baseline


[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate (CAS 877831-41-9) is a synthetic small molecule (C₁₇H₁₈ClFN₂O₃, MW 352.79 g/mol) that integrates a 1-cyanocyclohexyl carbamoyl fragment with a 2-chloro-6-fluorophenylacetate ester via a methylene glycolate linker [1]. The compound belongs to a class of substituted carbamoylcycloalkyl acetic acid derivatives that have been claimed as neutral endopeptidase (NEP) inhibitors in patent literature from Novartis AG [2]. The 1-cyanocyclohexyl motif has been independently validated as a privileged scaffold conferring high-affinity receptor binding (e.g., CB1 Ki = 15.7 nM) and predicted metabolic stability advantages over N-piperidinyl analogs in medicinal chemistry campaigns [3]. As of ChEMBL 20, no biological activity data has been deposited for this specific compound, positioning it as an early-stage research chemical and synthetic intermediate rather than a pharmacologically validated probe [4].

Why [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate Cannot Be Interchanged with Generic Analogs: The N–H Donor, logP, and Fragment Privilege Argument


Generic substitution among compounds sharing the (1-cyanocyclohexyl)carbamoyl scaffold is scientifically unwarranted because small structural perturbations within this chemotype produce quantitatively divergent physicochemical and biological profiles [1]. The target compound possesses a free N–H hydrogen bond donor (HBD = 1) on the carbamoyl nitrogen, whereas its closest commercial analog [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate (CAS 926098-72-8) bears an N-methyl substituent that eliminates this HBD, altering tPSA and membrane permeability predictions [1]. The 1-cyanocyclohexyl fragment itself is a privileged pharmacophore: in published work on pyrazole-3-carboxamide series, 1-cyanocyclohexyl derivatives achieved CB1 receptor Ki values of 15.7 nM, while the corresponding 4-cyanotetrahydropyranyl isostere showed markedly different selectivity (TSPO Ki = 29 nM), demonstrating that even bioisosteric replacements of the cyclohexylnitrile moiety dramatically re-target receptor selectivity [2]. Additionally, the 2-chloro-6-fluorophenylacetyl ester tail differentiates this compound from the broader NEP inhibitor patent landscape, where R₂ substituents vary widely and potency is exquisitely sensitive to the arylacetic acid component [3]. These data collectively demonstrate that interchangeability cannot be assumed without head-to-head experimental qualification.

Quantitative Differentiation Evidence for [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate


Hydrogen Bond Donor Capacity vs. N-Methyl Analog (CAS 926098-72-8)

The target compound retains a secondary amide N–H (carbamoyl) with one experimentally assigned hydrogen bond donor, while the closest commercial analog CAS 926098-72-8 bears an N-methyl tertiary amide lacking any HBD [1]. This difference is critical because HBD count is a primary determinant of membrane permeability, oral bioavailability potential, and target engagement in structure-based design. The ZINC15-predicted tPSA for the target is 58 Ų; replacing the N–H with N–CH₃ in the analog would increase lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 units) while reducing tPSA, shifting the compound further into the central nervous system (CNS) penetrant chemical space [1].

Physicochemical profiling Permeability prediction Scaffold optimization

Fragment Privilege: 1-Cyanocyclohexyl Scaffold Confers Sub-20 nM CB1 Receptor Affinity

The 1-cyanocyclohexyl fragment, a core structural component of the target compound, was systematically evaluated in a series of 1,5-diarylpyrazole-3-carboxamides published in the Journal of Medicinal Chemistry [1]. Within this series, compound 9n bearing the N-(1-cyanocyclohexyl) substituent exhibited high-affinity CB1 receptor binding with Ki = 15.7 nM, representing a >4-fold improvement over the corresponding 4-cyanotetrahydropyranyl analog 9m (CB1 Ki = 62 nM) [1]. Critically, the 4-cyanotetrahydropyranyl analog 9m gained high-affinity binding to the off-target 18 kDa translocator protein (TSPO, Ki = 29 nM), whereas the 1-cyanocyclohexyl compound 9n maintained selectivity for CB1 over TSPO [1]. This demonstrates that the 1-cyanocyclohexyl fragment simultaneously enhances primary target potency and reduces off-target liability relative to its closest bioisostere.

CB1 receptor Fragment-based drug design Privileged scaffold

LogP Positioning Within the NEP Inhibitor Chemical Space

The target compound's computed logP of 2.299 (ZINC15) places it in a moderately lipophilic region of the substituted carbamoylcycloalkyl acetic acid chemical space [1]. Within the Novartis NEP inhibitor patent US20120122764A1, structurally related compounds span a wide lipophilicity range depending on the R₂ arylacetic acid substituent [2]. Classical NEP inhibitors such as candoxatrilat (logP ≈ -0.5 to 0.5) and thiorphan (logP ≈ 0.5–1.0) are significantly more polar, limiting their oral bioavailability and CNS distribution [3]. The 2-chloro-6-fluorophenylacetyl ester tail of the target compound introduces both halogen atoms and an aromatic ring that collectively increase logP by approximately 1–1.5 log units compared to non-halogenated phenylacetyl analogs, positioning it closer to the lipophilicity range associated with improved passive membrane permeability [1].

NEP inhibitor Lipophilicity optimization Cardiovascular drug discovery

Synthetic Tractability: Single-Step Esterification from Commercially Available 2-(2-Chloro-6-fluorophenyl)acetic Acid

The target compound's synthesis proceeds via esterification of 2-(2-chloro-6-fluorophenyl)acetic acid (CAS 37777-76-7) with the pre-formed [(1-cyanocyclohexyl)carbamoyl]methanol intermediate, which is itself derived from 1-cyanocyclohexylamine . Both 2-(2-chloro-6-fluorophenyl)acetic acid and 1-cyanocyclohexylamine are commercially available from multiple suppliers, enabling rapid access to the target compound without requiring multi-step de novo synthesis. In contrast, close analogs bearing heterocyclic or fused-ring arylacetic acid components (e.g., the DGAT1 inhibitor patent exemplified compounds in EP2452937) often require 5–8 linear synthetic steps with low overall yields (typically <15%) [1].

Synthetic accessibility Building block procurement Library synthesis

Highest-Confidence Application Scenarios for [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate Based on Verified Evidence


Fragment-Based Lead Generation Targeting CB1 or TSPO Receptors

The target compound serves as a modular building block for synthesizing focused libraries of 1-cyanocyclohexyl-containing analogs, leveraging the documented sub-20 nM CB1 receptor affinity (Ki = 15.7 nM) and selectivity advantage of the 1-cyanocyclohexyl fragment over its 4-cyanotetrahydropyranyl bioisostere [1]. The free N–H on the carbamoyl linker provides a synthetic handle for further diversification (alkylation, acylation), while the 2-chloro-6-fluorophenylacetate ester can be hydrolyzed and re-functionalized with alternative arylacetic acids to systematically explore structure-activity relationships (SAR). This scenario is directly supported by the J. Med. Chem. 2011 fragment study demonstrating that minor modifications to the cyanocyclohexyl portion switch receptor selectivity between CB1 and TSPO [1].

Physicochemical Probe for Hydrogen Bond Donor-Dependent Permeability Studies

The target compound (HBD = 1, tPSA = 58 Ų, logP = 2.299) and its N-methyl analog CAS 926098-72-8 (HBD = 0) constitute a matched molecular pair for studying the impact of a single hydrogen bond donor on membrane permeability, cellular uptake, and P-glycoprotein efflux liability [2]. Because the two compounds differ by only one methyl group, any observed differences in Caco-2 permeability, MDCK-MDR1 efflux ratio, or parallel artificial membrane permeability assay (PAMPA) values can be attributed specifically to the HBD. This makes the pair valuable as calibration standards for in silico permeability models.

NEP Inhibitor Pharmacophore Exploration in Cardiovascular Drug Discovery

The compound's structural alignment with the Novartis substituted carbamoylcycloalkyl acetic acid NEP inhibitor patent family (US20120122764A1) positions it as a viable starting point for synthesizing and testing novel NEP inhibitors with differentiated physicochemical properties [3]. The 2-chloro-6-fluorophenylacetyl ester tail imparts a logP of 2.299, which is 1–2 log units higher than classical NEP inhibitors (thiorphan, candoxatrilat), potentially addressing the poor oral bioavailability that has historically limited this target class [3]. Its moderate rotatable bond count (nRotB = 2) and tPSA (58 Ų) fall within the range associated with acceptable oral absorption in the Rule-of-Five framework.

Synthetic Methodology Development and Process Chemistry Optimization

The compound's 2–3 step synthetic route from commercially available 2-(2-chloro-6-fluorophenyl)acetic acid and 1-cyanocyclohexylamine provides a tractable model system for optimizing esterification conditions, carbamoyl protection/deprotection strategies, and purification protocols relevant to the broader carbamoylcycloalkyl acetic acid derivative class . The presence of both chlorine and fluorine substituents on the aromatic ring enables convenient reaction monitoring by ¹⁹F NMR and HPLC-UV/Vis, while the nitrile group provides a distinct IR absorption (~2230 cm⁻¹) for real-time process analytical technology (PAT) applications. This scenario is supported by the documented availability of the compound in multi-gram quantities from research chemical suppliers.

Quote Request

Request a Quote for [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.